N-phenyl-1,3-dithian-2-imine
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Overview
Description
N-phenyl-1,3-dithian-2-imine is an organic compound that belongs to the class of imines and dithianes It features a phenyl group attached to the nitrogen atom of a 1,3-dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-phenyl-1,3-dithian-2-imine can be synthesized through the reaction of 1,3-dithiane with aniline in the presence of a suitable catalyst. The reaction typically involves the formation of an imine bond between the nitrogen atom of aniline and the carbon atom of the dithiane ring. Common catalysts used in this reaction include Lewis acids such as titanium tetrachloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-1,3-dithian-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dithiane ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, aryl halides, or organometallic reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl or dithiane derivatives.
Scientific Research Applications
N-phenyl-1,3-dithian-2-imine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands, due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenyl-1,3-dithian-2-imine involves its ability to form stable imine bonds with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl compounds, leading to the formation of imine derivatives. Additionally, the dithiane ring can undergo ring-opening reactions, providing access to a variety of functionalized products.
Comparison with Similar Compounds
1,3-Dithiane: A parent compound of N-phenyl-1,3-dithian-2-imine, used as a protecting group for carbonyl compounds.
N-phenyl-1,3-dithiolane-2-imine: A similar compound with a dithiolane ring instead of a dithiane ring.
N-phenyl-1,3-dithiane-2-thione: A related compound with a thione group instead of an imine group.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a dithiane ring, which imparts distinct chemical reactivity and stability
Properties
CAS No. |
64067-84-1 |
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Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
N-phenyl-1,3-dithian-2-imine |
InChI |
InChI=1S/C10H11NS2/c1-2-5-9(6-3-1)11-10-12-7-4-8-13-10/h1-3,5-6H,4,7-8H2 |
InChI Key |
CKFWZYAJMBRYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC2=CC=CC=C2)SC1 |
Origin of Product |
United States |
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